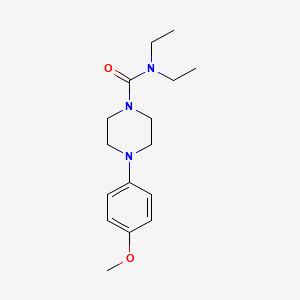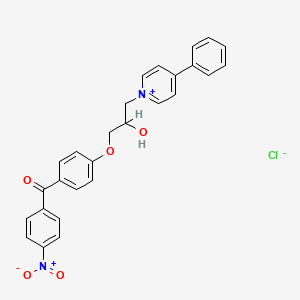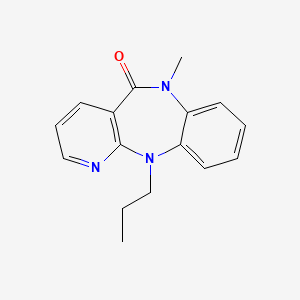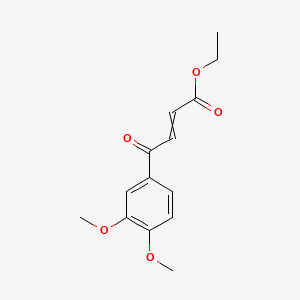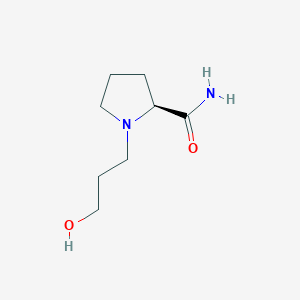![molecular formula C17H14IN3O3 B8657757 ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B8657757.png)
ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate
Overview
Description
ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of an ethyl ester group, an iodophenyl moiety, and a pyridazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of N-(4-iodophenyl)-β-alanine with ethyl acetoacetate in the presence of a base can lead to the formation of the desired pyridazine ring system . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The iodophenyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate can be compared with other pyridazine derivatives:
Ethyl 1-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate: Similar structure but with a chlorophenyl group instead of an iodophenyl group.
Ethyl 1-(4-bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate: Contains a bromophenyl group, which affects its reactivity and biological activity.
The uniqueness of this compound lies in the presence of the iodophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H14IN3O3 |
|---|---|
Molecular Weight |
435.22 g/mol |
IUPAC Name |
ethyl 1-[(4-iodophenyl)methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate |
InChI |
InChI=1S/C17H14IN3O3/c1-2-24-17(23)14-15(22)13-4-3-9-19-16(13)21(20-14)10-11-5-7-12(18)8-6-11/h3-9H,2,10H2,1H3 |
InChI Key |
NSKOSLWHYXMWMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C(C1=O)C=CC=N2)CC3=CC=C(C=C3)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-Thiopheno[2,3-d]1,2,3-triazin-4-one](/img/structure/B8657683.png)
![3-Benzyl-3-azabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B8657699.png)



